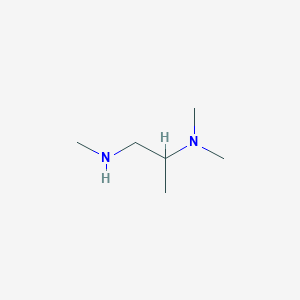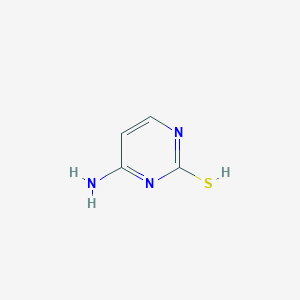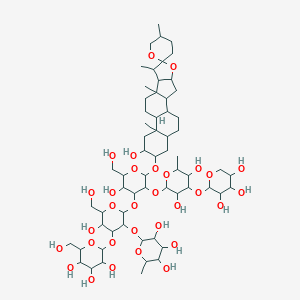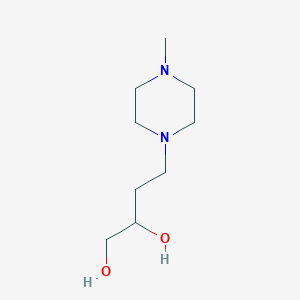
4-(4-Methylpiperazin-1-YL)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-YL)butane-1,2-diol, commonly known as MPBD, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and has a unique chemical structure that makes it useful in various applications.
Mechanism Of Action
The mechanism of action of MPBD is not fully understood, but it is believed to act as a modulator of neurotransmitter release. It has been found to bind to specific receptors in the brain, including the dopamine transporter and the serotonin transporter. This binding can lead to an increase in the release of these neurotransmitters, which can have various effects on the brain.
Biochemical And Physiological Effects
MPBD has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which can lead to changes in mood, behavior, and cognition. MPBD has also been found to have anxiolytic and antidepressant effects in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MPBD in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a useful tool in the study of the central nervous system. However, MPBD is a relatively new compound, and its long-term effects on the body are not fully understood. It is also important to note that MPBD is a controlled substance and should only be used in accordance with local laws and regulations.
Future Directions
There are many potential future directions for the use of MPBD in scientific research. One area of interest is the development of new drugs based on the MPBD scaffold. Researchers are also interested in studying the long-term effects of MPBD on the body, as well as its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the potential of MPBD in these areas.
Conclusion:
In conclusion, MPBD is a unique compound that has many potential applications in scientific research. Its ability to cross the blood-brain barrier and bind to specific receptors in the brain makes it a useful tool in the study of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential long-term effects on the body. MPBD should only be used in accordance with local laws and regulations, and its use should be restricted to scientific research purposes only.
Synthesis Methods
The synthesis of MPBD involves the reaction of 4-methylpiperazine with butane-1,2-diol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
Scientific Research Applications
MPBD has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a useful tool in the study of the central nervous system, as it can cross the blood-brain barrier and bind to specific receptors in the brain. MPBD has also been used in the development of new drugs, as it can act as a scaffold for the synthesis of new compounds.
properties
CAS RN |
132132-21-9 |
|---|---|
Product Name |
4-(4-Methylpiperazin-1-YL)butane-1,2-diol |
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)3-2-9(13)8-12/h9,12-13H,2-8H2,1H3 |
InChI Key |
NFOPFURNJJEVPZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(CO)O |
Canonical SMILES |
CN1CCN(CC1)CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



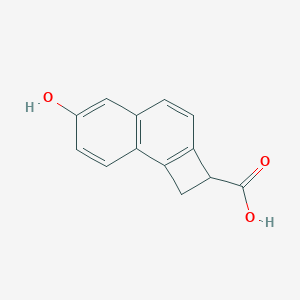
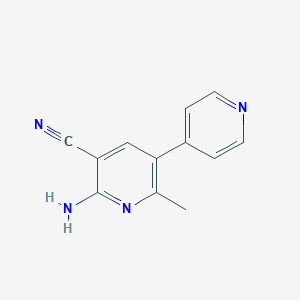
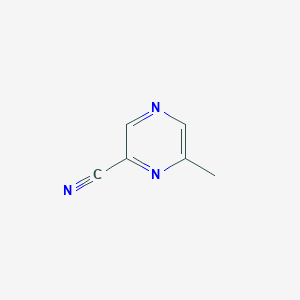
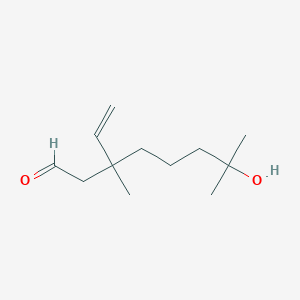
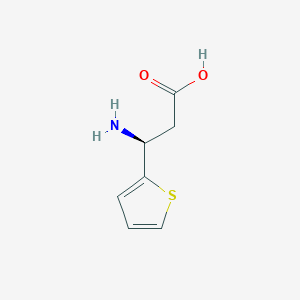
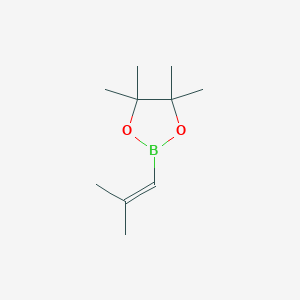
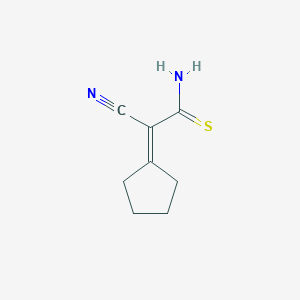
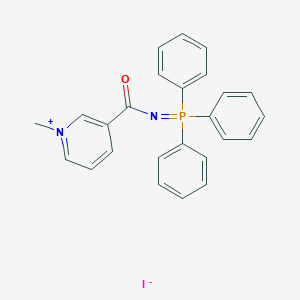
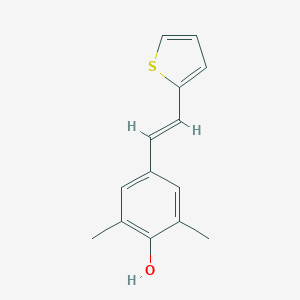
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

